3-Ethyl-1-(1,3-thiazol-2-yl)urea

DNA gyrase B inhibition antibacterial drug discovery structure-activity relationship

3-Ethyl-1-(1,3-thiazol-2-yl)urea (CAS 38914-23-7, C₆H₉N₃OS, MW 171.22 g/mol) is a small-molecule member of the thiazolyl-urea class, characterized by a 2-aminothiazole core coupled to an N-ethylurea moiety. This compound serves as the minimal pharmacophoric scaffold for a series of 1-ethyl-3-(thiazol-2-yl)urea derivatives that have been designed and evaluated as Escherichia coli DNA gyrase B inhibitors, a validated antibacterial target.

Molecular Formula C6H9N3OS
Molecular Weight 171.22 g/mol
Cat. No. B12138742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-(1,3-thiazol-2-yl)urea
Molecular FormulaC6H9N3OS
Molecular Weight171.22 g/mol
Structural Identifiers
SMILESCCNC(=O)NC1=NC=CS1
InChIInChI=1S/C6H9N3OS/c1-2-7-5(10)9-6-8-3-4-11-6/h3-4H,2H2,1H3,(H2,7,8,9,10)
InChIKeyQJLXNWDDALWJDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1-(1,3-thiazol-2-yl)urea – a foundational thiazolyl-urea scaffold for procuring DNA gyrase B inhibitors and chemical probes


3-Ethyl-1-(1,3-thiazol-2-yl)urea (CAS 38914-23-7, C₆H₉N₃OS, MW 171.22 g/mol) is a small-molecule member of the thiazolyl-urea class, characterized by a 2-aminothiazole core coupled to an N-ethylurea moiety [1]. This compound serves as the minimal pharmacophoric scaffold for a series of 1-ethyl-3-(thiazol-2-yl)urea derivatives that have been designed and evaluated as Escherichia coli DNA gyrase B inhibitors, a validated antibacterial target [2]. The X-ray crystal structure of this compound bound to the Kalirin/Rac1 protein complex (PDB 5QQF, resolution 2.26 Å) provides direct structural validation of its ligand-binding competence, establishing its utility as a chemical probe for protein-ligand interaction studies [3].

Why generic thiazolyl-urea substitution fails: quantitative evidence for 3-ethyl-1-(1,3-thiazol-2-yl)urea scaffold specificity


Thiazolyl-urea congeners cannot be treated as freely interchangeable procurement items because subtle variations in the thiazole substitution pattern, urea N-substituent, and heterocyclic fusion state produce order-of-magnitude differences in DNA gyrase inhibitory potency. For example, within the same study series, 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-2,6-diamine derivatives bearing the ethylurea motif inhibited E. coli DNA gyrase with IC₅₀ values between 0.891 µM and 10.4 µM, whereas their 'ring-opened' 2-(2-aminothiazol-4-yl)acetic acid analogues exhibited dramatically weaker inhibition (IC₅₀ 15.9–169 µM) [1]. Furthermore, the urea versus thiourea oxygen-sulfur exchange alters both target potency and off-target toxicity profiles, as demonstrated by a 38-fold difference in sperm-immobilizing activity between urea and thiourea NNRTI analogs [2]. These quantitative divergences mean that substituting an arbitrary thiazolyl-urea for 3-ethyl-1-(1,3-thiazol-2-yl)urea without scaffold-matched validation data risks undermining the reproducibility of structure-activity relationship (SAR) studies and hit-to-lead campaigns.

Quantitative differential evidence for 3-ethyl-1-(1,3-thiazol-2-yl)urea: measured performance against comparators


DNA gyrase B inhibitory scaffold: fused-ring derivatives vs. ring-opened analogues

The 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole-2,6-diamine series, which incorporates the 1-ethyl-3-(thiazol-2-yl)urea pharmacophore, inhibited E. coli DNA gyrase with IC₅₀ values spanning 0.891–10.4 µM. In contrast, the corresponding 'ring-opened' 2-(2-aminothiazol-4-yl)acetic acid analogues, which lack the rigidified ethylurea-thiazole framework, displayed substantially weaker inhibition with IC₅₀ values ranging from 15.9 to 169 µM [1]. This represents an approximate 18-fold to 190-fold reduction in potency upon removal of the cyclic constraint, underscoring the critical contribution of the intact thiazolyl-urea scaffold to target engagement.

DNA gyrase B inhibition antibacterial drug discovery structure-activity relationship

Lipophilicity (XLogP3) differentiation from phenyl-substituted thiazolyl-urea analogs

3-Ethyl-1-(1,3-thiazol-2-yl)urea exhibits a computed XLogP3 value of 1, reflecting the modest lipophilicity conferred by its small N-ethyl substituent [1]. In contrast, phenyl-substituted thiazolyl-urea derivatives, such as those in the phenyl thiazolyl urea MurA/MurB inhibitor series, commonly display calculated logP values in the range of approximately 2.6 to 3.2 [2]. This ~1.6–2.2 log-unit difference corresponds to a 40- to 160-fold lower octanol-water partition coefficient, predicting superior aqueous solubility and a reduced propensity for non-specific hydrophobic protein binding.

physicochemical property lipophilicity drug-likeness

Urea vs. thiourea: differential off-target toxicity in thiazolyl NNRTI series

In a comparative study of cyclohexenyl thiazolyl non-nucleoside reverse transcriptase inhibitors (NNRTIs), replacement of the thiourea sulfur atom with an oxygen atom (i.e., conversion from thiourea to urea) resulted in a 38-fold reduction in the time required for 50% sperm immobilization (T₁/₂) [1]. This quantitative shift indicates that the urea congener possesses a markedly lower potential for reproductive off-target toxicity, a property attributable to the differential metabolic and oxidative stability of the C=O versus C=S functional group.

urea vs thiourea off-target toxicity spermicidal activity

High-resolution crystallographic validation as a chemical probe for protein-ligand interaction studies

3-Ethyl-1-(1,3-thiazol-2-yl)urea has been co-crystallized as a non-covalent ligand (ligand code N5V) bound to the Kalirin/Rac1 protein complex, with the structure solved at 2.26 Å resolution and deposited in the PDB as 5QQF [1]. This represents a PanDDA (Pan-Dataset Density Analysis) group deposition, a methodology specifically designed for detecting low-occupancy ligand binding. This experimentally validated binding mode distinguishes the compound from the vast majority of thiazolyl-urea derivatives that lack any crystallographic characterization and provides a direct structural reference for computational docking, pharmacophore modeling, and fragment-based drug design campaigns.

chemical probe X-ray crystallography Kalirin/Rac1 PanDDA

Secondary pharmacology: urea transporter B (UT-B) inhibitory activity

Beyond its established role as a DNA gyrase B inhibitor scaffold, 3-ethyl-1-(1,3-thiazol-2-yl)urea has been profiled and shown to inhibit urea transporter B (UT-B) in Sprague-Dawley rat erythrocytes with an IC₅₀ of 2.54 µM [1]. This secondary pharmacology profile is not observed for the more elaborated benzo[1,2-d]thiazole DNA gyrase inhibitors (compounds 32–37) reported by Tomašič et al., which were designed exclusively for gyrase B selectivity. The dual-target potential makes this compound a distinctive tool for investigating polypharmacology in the urea transporter and topoisomerase fields.

urea transporter UT-B inhibition polypharmacology

3-Ethyl-1-(1,3-thiazol-2-yl)urea procurement-matched application scenarios based on quantitative evidence


Fragment-based antibacterial drug discovery targeting DNA gyrase B

The compound serves as a validated minimal scaffold for fragment-based lead discovery against E. coli DNA gyrase B. Its fused-ring derivatives achieve IC₅₀ values of 0.891–10.4 µM, while ring-opened analogues lose 18- to 190-fold potency [1]. Procurement of this core scaffold enables systematic SAR exploration of the ethylurea and thiazole substitution vectors to optimize gyrase inhibition and antibacterial activity, as demonstrated by Tomašič et al. (2018) with derivative 33 showing a MIC of 50 µM against an E. coli efflux pump-defective strain .

Chemical probe for biophysical protein-ligand interaction studies

The co-crystal structure with the Kalirin/Rac1 complex (PDB 5QQF) at 2.26 Å resolution [1] provides a direct structural reference for using this compound as a chemical probe in surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or PanDDA-based fragment screening campaigns. Its low molecular weight (171.22 g/mol) and low lipophilicity (XLogP3 = 1) make it particularly suitable as a fragment hit for subsequent structure-guided elaboration.

Reference standard for urea vs. thiourea toxicity profiling

For studies evaluating the impact of urea/thiourea isosteric replacement on off-target toxicity, 3-ethyl-1-(1,3-thiazol-2-yl)urea and its thiourea analog (CAS 51074-16-9) constitute a matched pair. Class-level evidence demonstrates a 38-fold reduction in spermicidal activity upon urea substitution [1], making this pair suitable for systematic assessment of C=O vs. C=S functional group effects on metabolic stability and reproductive toxicology in antibacterial or antiviral lead optimization.

Dual-target polypharmacology tool for urea transporter and topoisomerase research

The compound's demonstrated inhibition of urea transporter B (UT-B) with an IC₅₀ of 2.54 µM in rat erythrocytes [1], combined with its established role as a DNA gyrase B inhibitor scaffold, makes it a distinctive tool for investigating potential links between urea transport inhibition and topoisomerase targeting. This dual-profile is unique among commercially available thiazolyl-urea building blocks and supports chemoproteomic or phenotypic screening studies in both antibacterial and renal physiology research contexts.

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